1-(1-Phenylethyl)-1h-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylethyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-10(13-8-7-12-9-13)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUPWHIKAQKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Phenylethyl 1h Imidazole and Its Precursors
Direct N-Alkylation Approaches to Imidazole (B134444) Derivatives
Direct N-alkylation represents the most straightforward pathway to synthesize 1-(1-phenylethyl)-1H-imidazole. This method involves the reaction of an imidazole salt with a suitable phenylethyl electrophile, leading to the formation of the desired N-substituted product.
Conventional Alkylation Strategies Utilizing Halogenated Phenylethyl Derivatives
Conventional N-alkylation is a widely employed method for synthesizing various N-substituted imidazole derivatives. otago.ac.nznih.gov This strategy typically involves the reaction of imidazole with a halogenated phenylethyl derivative, such as 1-(1-bromoethyl)benzene or 1-(1-chloroethyl)benzene, in the presence of a base. otago.ac.nznih.gov The base deprotonates the imidazole, forming the imidazolide (B1226674) anion, which then acts as a nucleophile, attacking the electrophilic carbon of the phenylethyl halide and displacing the halide to form the C-N bond. nih.gov
Commonly used bases include alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide, and alkali metal alkoxides. google.com The choice of solvent is also critical and can range from polar aprotic solvents like dimethylformamide (DMF) to non-reactive aromatic solvents. google.comgoogle.com Reaction conditions, such as temperature, can vary significantly depending on the specific reactants and solvent system used, often requiring heating to drive the reaction to completion. google.com
Table 1: Comparison of Conventional N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature | Key Feature |
|---|---|---|---|---|
| Alkyl Halide | Sodium Hydroxide | (Excess Alkyl Halide) | 130-150°C | High temperature, molar excess of alkylating agent. google.com |
| Alkyl Halide | Alkali Metal Alkoxide | (None) | Varies | Can be performed in the absence of an additional solvent. google.com |
| Alkyl Halide | (None) | Tetrahydrofuran/Dioxane | 160°C | Requires high temperature and long reaction times. google.com |
While effective, this method produces a racemic mixture of this compound, meaning it contains equal amounts of the (R) and (S) enantiomers. Steric factors can play a significant role in the regiochemistry of the alkylation, especially with substituted imidazoles. otago.ac.nz
Phase-Transfer Catalysis in N-Alkylation Reactions
Phase-transfer catalysis (PTC) offers a refined approach to N-alkylation, enhancing reaction rates and yields under milder conditions. This technique is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase containing the imidazolide salt and an organic phase containing the alkylating agent.
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the imidazolide anion from the aqueous phase to the organic phase. Once in the organic phase, the anion can readily react with the halogenated phenylethyl derivative. The primary advantages of PTC include high product yields, improved reaction rates, and enhanced selectivity, often avoiding the quaternization of the imidazole ring. This methodology can even be performed in the absence of a solvent, further highlighting its efficiency.
Enantioselective Synthesis of this compound
Producing a single enantiomer of this compound is crucial for applications where stereochemistry is critical, such as in pharmaceuticals. Enantioselective synthesis aims to produce one enantiomer in excess over the other, a goal that can be achieved through several distinct strategies. uzh.ch
Chiral Auxiliaries in Asymmetric Induction
The use of a chiral auxiliary is a powerful strategy for controlling the stereochemical outcome of a reaction. wikipedia.orgyoutube.com In this approach, a chiral molecule (the auxiliary) is temporarily attached to the starting material. wikipedia.org This auxiliary guides the subsequent N-alkylation reaction to occur preferentially from one direction, leading to the formation of one diastereomer in excess. After the key bond-forming step, the auxiliary is removed, yielding the desired enantiomerically enriched product. wikipedia.orgyoutube.com
Common chiral auxiliaries include oxazolidinones (Evans' auxiliaries) and derivatives of readily available chiral compounds like ephedrine (B3423809) or camphor. sigmaaldrich.comrsc.org While this method is highly effective for achieving high levels of stereocontrol, it requires additional synthetic steps for the attachment and removal of the auxiliary. rsc.org
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis. acs.org This method employs a chiral catalyst to control the stereochemistry of the C-N bond formation. acs.org The catalyst, used in substoichiometric amounts, creates a chiral environment around the reactants, favoring the transition state that leads to one enantiomer over the other.
For the synthesis of chiral imidazoles, this could involve the use of metal complexes with chiral ligands. acs.orgnih.gov For instance, a chiral biaryl P,N-ligand incorporating an imidazole moiety has been developed and shown to be effective in enantioselective reactions. acs.orgacs.org The development of catalytic enantioselective methods for the synthesis of axially chiral imidazoles has also been a subject of research, highlighting the ongoing efforts to create versatile and efficient catalytic systems for producing these valuable compounds. nih.govnih.gov
Resolution Techniques for Enantiomeric Separation
When a racemic mixture is produced, resolution techniques can be employed to separate the two enantiomers. wikipedia.org This is a post-synthesis separation process rather than a stereoselective synthesis.
One of the most common methods is classical resolution, which involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. wikipedia.orgnih.gov This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. pharmtech.com This difference allows for their separation by fractional crystallization. Once the diastereomeric salts are separated, the desired enantiomer of the imidazole derivative can be liberated by treatment with a base. google.com
Another powerful technique is chiral chromatography. This method utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and allowing for their separation.
Table 2: Summary of Enantioselective Strategies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Auxiliaries | Temporary attachment of a chiral group to guide the reaction. wikipedia.org | High diastereoselectivity, reliable. researchgate.net | Requires extra steps for attachment/removal of the auxiliary. |
| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. acs.org | High atom economy, uses small amounts of chiral material. | Catalyst development can be challenging and expensive. |
| Resolution | Separation of a racemic mixture into its constituent enantiomers. wikipedia.org | Applicable when direct asymmetric synthesis is difficult. | Theoretical maximum yield is 50% for one enantiomer without a recycling process. wikipedia.orgpharmtech.com |
Multicomponent Reactions (MCRs) Towards Imidazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all components, offer a highly efficient route to complex molecules like this compound. These reactions are characterized by their high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity.
A notable example of an MCR for the synthesis of optically active 1-(1-phenylethyl)imidazoles involves a three-component reaction of (R)- or (S)-1-phenylethylamine, formaldehyde, and an α-hydroxyimino ketone. uzh.ch This reaction yields the corresponding enantiomerically pure this compound 3-oxide in high yields. uzh.ch The subsequent deoxygenation of the N-oxide can be achieved to afford the final this compound. The reaction conditions for the formation of the imidazole 3-oxide intermediate are summarized in the table below.
| Precursors | Solvent | Product | Yield |
|---|---|---|---|
| (R)- or (S)-1-Phenylethylamine, Formaldehyde, 3-(Hydroxyimino)butan-2-one | Methanol or Acetic Acid | Enantiomerically pure this compound 3-oxide | High |
| (R)- or (S)-1-Phenylethylamine, Formaldehyde, 2-(Hydroxyimino)-1,2-diphenylethanone | Methanol or Acetic Acid | Enantiomerically pure this compound 3-oxide | High |
The general applicability of MCRs in the synthesis of various imidazole scaffolds is well-documented. For instance, the Debus-Radziszewski reaction, a pioneering MCR, and its modifications are widely used for the synthesis of 2,4,5-trisubstituted imidazoles. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While not a direct synthesis of 1-substituted imidazoles, this methodology is fundamental to the construction of the imidazole core and can be adapted for the synthesis of precursors.
Modern advancements in MCRs for imidazole synthesis often employ catalysts to improve yields and reaction conditions. For example, copper-catalyzed three-component reactions of a 1,2-diketone, an aldehyde, and ammonium acetate (B1210297) have been shown to be effective for the synthesis of trisubstituted imidazoles. nih.gov These catalytic systems offer advantages in terms of milder reaction conditions and shorter reaction times. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and enhance safety. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
For the synthesis of imidazole scaffolds, a variety of green solvents have been explored. Water, ethanol, and bio-based solvents like ethyl lactate (B86563) have been successfully employed in multicomponent reactions for imidazole synthesis. researchgate.net The use of such solvents reduces the reliance on volatile and often toxic organic solvents. In some cases, solvent-free conditions have been developed, further enhancing the green credentials of the synthetic route.
Microwave-assisted synthesis is another green technique that has been applied to the synthesis of imidazoles. Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods, contributing to a more energy-efficient process.
| Green Approach | Key Features | Examples in Imidazole Synthesis |
|---|---|---|
| Green Solvents | Use of water, ethanol, ethyl lactate, or deep eutectic solvents. | Catalyst-free Debus-Japp-Radziszewski reaction in ethyl lactate. researchgate.net |
| Heterogeneous Catalysis | Use of reusable catalysts like zeolites, magnetic nanoparticles, or functionalized natural polymers. | Chitosan as a biodegradable and reusable catalyst. echochemical.com |
| Microwave-Assisted Synthesis | Reduced reaction times and improved energy efficiency. | Synthesis of polysubstituted imidazoles using green Cr2O3 nanoparticles. nih.gov |
| Solvent-Free Conditions | Elimination of solvent use, reducing waste and simplifying purification. | Various MCRs for substituted imidazoles. |
Industrial Production Methods and Scalability Studies
The industrial production of this compound and related compounds necessitates synthetic routes that are not only efficient and high-yielding but also safe, cost-effective, and scalable. While specific industrial production details for this compound are not extensively published in the public domain, general principles of process development and scalability for active pharmaceutical ingredients (APIs) and their intermediates are applicable.
A key consideration for industrial scale-up is the choice of synthetic methodology. Multicomponent reactions are attractive for industrial applications due to their convergence and step-economy, which can lead to significant reductions in manufacturing time and cost. However, the scalability of MCRs can present challenges, including the control of exotherms, management of complex reaction mixtures, and purification of the final product.
Continuous flow chemistry is emerging as a powerful technology for the scale-up of chemical processes, including the synthesis of heterocyclic compounds like imidazoles. researchgate.net Plug flow reactors (PFRs) offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and product quality. researchgate.net The development of a continuous flow process for a 1H-4-substituted imidazole intermediate demonstrated the potential for commercialization from a lab-scale footprint, highlighting the efficiency of this approach. researchgate.net
For the synthesis of precursors, such as 1-phenylethylamine, established industrial methods are available. These often involve the reductive amination of acetophenone. The scalability of such processes is well-understood, with established protocols for ensuring safety and efficiency at a large scale.
A reported synthesis of (±)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, a derivative of the target compound, provides some insight into reaction conditions that may be amenable to scale-up. prepchem.com This synthesis involves the reaction of the sodium salt of the precursor with sodium hydride in hexamethylphosphoric triamide (HMPA) at 100°C. While effective, the use of sodium hydride and HMPA would require careful consideration of safety and environmental factors in an industrial setting.
The transition from laboratory-scale synthesis to industrial production requires a thorough process development program. This includes optimization of reaction conditions, development of robust analytical methods for process monitoring and quality control, and implementation of efficient purification and isolation procedures.
Chemical Reactivity and Transformation Studies of 1 1 Phenylethyl 1h Imidazole
Reactions at the Imidazole (B134444) Ring System
The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the carbon atoms of the ring can undergo substitution reactions.
The imidazole ring is generally activated towards electrophilic aromatic substitution, more so than other five-membered heterocyclic systems like pyrazole. uobabylon.edu.iq The presence of the 1-(1-phenylethyl) substituent, a bulky alkyl group, directs incoming electrophiles primarily to the C4 and C5 positions of the imidazole ring. uobabylon.edu.iq Attack at the C2 position is less favored due to the electronic influence of the adjacent nitrogen atoms. uobabylon.edu.iq While specific studies on 1-(1-phenylethyl)-1H-imidazole are limited, its reactivity can be predicted based on the well-established chemistry of 1-alkylimidazoles.
Common electrophilic aromatic substitution reactions applicable to the imidazole ring include nitration, sulfonation, and halogenation. uobabylon.edu.iqmasterorganicchemistry.com These reactions typically require strong acidic conditions to generate the active electrophile. libretexts.org
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Imidazole Ring
| Reaction | Reagents | Typical Electrophile | Predicted Major Products |
|---|---|---|---|
| Nitration | HNO3 / H2SO4 | NO2+ (Nitronium ion) | 1-(1-Phenylethyl)-4-nitro-1H-imidazole and 1-(1-Phenylethyl)-5-nitro-1H-imidazole |
| Sulfonation | H2S2O7 (Fuming H2SO4) | SO3 | This compound-4-sulfonic acid and this compound-5-sulfonic acid |
| Bromination | Br2 in CHCl3 | Br+ | 4-Bromo-1-(1-phenylethyl)-1H-imidazole and 5-Bromo-1-(1-phenylethyl)-1H-imidazole |
| Iodination | I2 / aq. alkali | I+ | 4-Iodo-1-(1-phenylethyl)-1H-imidazole and 5-Iodo-1-(1-phenylethyl)-1H-imidazole |
Due to its aromaticity and electron-rich nature, the imidazole ring is generally resistant to nucleophilic addition reactions. Such reactions are uncommon unless the ring is activated by strong electron-withdrawing groups, which is not the case for this compound. The high electron density of the π-system repels incoming nucleophiles. youtube.com Therefore, direct nucleophilic addition to the carbon atoms of the unsubstituted ring system of this compound is not a synthetically viable pathway under normal conditions.
The imidazole ring system can undergo oxidation, particularly at the more nucleophilic N3 nitrogen atom. A key transformation is the formation of N-oxides. Research has shown that the three-component reaction of (R)- or (S)-1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone leads to the formation of the corresponding enantiomerically pure this compound 3-oxide in high yield. uzh.ch This demonstrates that the N3 position is susceptible to oxidation. Additionally, photosensitized oxidation of the imidazole ring can occur in the presence of a sensitizer (B1316253) like methylene (B1212753) blue and visible light, a process that may involve singlet oxygen.
The imidazole ring is generally very stable towards reduction due to its aromatic character. Catalytic hydrogenation or reduction with dissolving metals typically does not affect the imidazole ring under conditions that would reduce other functional groups.
Table 2: Oxidation and Reduction Reactions of the Imidazole Moiety
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Oxidation | (R/S)-1-phenylethylamine, formaldehyde, α-(hydroxyimino) ketone | This compound 3-oxide | uzh.ch |
| Photosensitized Oxidation | Visible light, Methylene Blue (sensitizer), O2 | Ring-opened degradation products | |
| Reduction | Standard catalytic hydrogenation (e.g., H2/Pd) | No reaction (ring is stable) | General knowledge |
Reactions Involving the Phenylethyl Side Chain
The phenylethyl side chain offers additional sites for chemical modification, including the phenyl ring and the chiral stereocenter.
The phenyl ring of the 1-(1-phenylethyl) group can undergo electrophilic aromatic substitution. The substituent attached to the ring is an alkyl group, specifically a 1-(1H-imidazol-1-yl)ethyl group. This group acts as an electron-donating group through induction, thereby activating the phenyl ring towards electrophilic attack. As an activating group, it directs incoming electrophiles to the ortho and para positions.
Table 3: Predicted Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Predicted Major Products |
|---|---|---|
| Nitration | HNO3 / H2SO4 | 1-(1-(2-Nitrophenyl)ethyl)-1H-imidazole and 1-(1-(4-Nitrophenyl)ethyl)-1H-imidazole |
| Bromination | Br2 / FeBr3 | 1-(1-(2-Bromophenyl)ethyl)-1H-imidazole and 1-(1-(4-Bromophenyl)ethyl)-1H-imidazole |
| Friedel-Crafts Acylation | CH3COCl / AlCl3 | 1-(1-(4-Acetylphenyl)ethyl)-1H-imidazole (para product typically favored due to sterics) |
The carbon atom attached to both the phenyl ring and the imidazole nitrogen is a stereocenter. The stereochemical outcome of reactions at this center is of significant interest. Studies on the synthesis of optically active 1-(1-phenylethyl)imidazoles have shown that when starting from enantiomerically pure (R)- or (S)-1-phenylethylamine, the resulting this compound products are also enantiomerically pure. uzh.ch This indicates that the synthetic routes employed proceed with retention of configuration at the stereocenter. The chiral integrity of the phenylethyl moiety is maintained throughout the reaction sequence to form the imidazole ring. uzh.ch
While reactions involving the retention of this stereocenter are documented, studies detailing deliberate stereochemical inversion at this specific center in the final compound are not prominent in the reviewed literature. Such an inversion would typically require a nucleophilic substitution pathway (e.g., SN2) where the imidazole ring acts as a leaving group, which is a challenging transformation.
Metal-Catalyzed Coupling Reactions of this compound Derivatives
Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on the direct coupling reactions of this compound are not extensively documented in publicly available literature, the reactivity of the imidazole core in related N-substituted systems provides a strong basis for understanding its potential transformations. The imidazole moiety can be functionalized at its carbon positions, typically C2, C4, or C5, through various coupling protocols.
General Reactivity:
The imidazole ring is generally electron-rich, making it amenable to electrophilic substitution. However, for cross-coupling reactions, a common strategy involves the initial halogenation of the imidazole ring to introduce a reactive handle. This halogenated derivative can then participate in well-established palladium- or copper-catalyzed reactions such as Suzuki, Heck, and C-N coupling reactions.
Nickel-Catalyzed C-H Arylation and Alkenylation:
Recent advancements have focused on the direct C-H functionalization of azoles, which avoids the need for pre-functionalization like halogenation. Nickel-catalyzed C-H arylation and alkenylation have been successfully applied to various N-substituted imidazoles. nih.govrsc.orgsemanticscholar.org For instance, N-benzyl imidazoles have been shown to undergo C-H arylation with chloroarenes in the presence of a nickel catalyst system, typically Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) and a base such as potassium phosphate (B84403) (K₃PO₄) in a tertiary alcohol solvent. nih.govsemanticscholar.org Similarly, C-H alkenylation can be achieved using enol derivatives as coupling partners. nih.govrsc.org Given the structural similarity, it is highly probable that this compound derivatives would undergo similar transformations.
The table below summarizes representative conditions for nickel-catalyzed C-H functionalization of N-substituted imidazoles, which can be extrapolated to derivatives of this compound.
Table 1: Representative Conditions for Nickel-Catalyzed C-H Functionalization of N-Substituted Imidazoles
| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Benzylimidazole + Chlorobenzene | Ni(OTf)₂ / dcype | K₃PO₄ | t-AmylOH | 120 | 75 | nih.gov |
| N-Methylbenzimidazole + Phenyl Carbamate | Ni(OTf)₂ / dcype | K₃PO₄ | t-AmylOH | 120 | 85 | nih.gov |
Palladium-Catalyzed N-Arylation:
While the focus here is on the functionalization of the imidazole ring, it's noteworthy that palladium-catalyzed methods are also highly effective for the N-arylation of unsymmetric imidazoles, leading to the formation of N-aryl-imidazole derivatives with high regioselectivity. nih.govmit.edu
Acid-Base Chemistry and Tautomerism Studies
Acid-Base Chemistry:
The acid-base properties of this compound are primarily dictated by the lone pair of electrons on the N3 nitrogen atom of the imidazole ring. The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.
As a weak acid, the C-H bonds of the imidazole ring can be deprotonated under strong basic conditions, although this is a less common reaction compared to the protonation of the N3 nitrogen.
Tautomerism:
Tautomerism is a key feature of the parent imidazole molecule, which exists as an equilibrium of two equivalent tautomeric forms due to the migration of the proton between the two nitrogen atoms. However, in this compound, the N1 position is substituted with a 1-phenylethyl group. This substitution prevents the prototropic tautomerism that is characteristic of unsubstituted or N-H imidazoles.
Therefore, this compound exists as a single tautomer. The presence of the bulky 1-phenylethyl group on the N1 nitrogen can influence the steric environment around the imidazole ring, which in turn can affect its reactivity in chemical transformations. Computational studies using ¹³C NMR chemical shifts have been employed to identify the tautomeric state of substituted imidazoles. researchgate.net
Structural Elucidation and Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(1-phenylethyl)-1H-imidazole, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the phenylethyl group, and the phenyl ring.
Imidazole Ring Protons: The three protons on the imidazole ring (at positions 2, 4, and 5) would typically appear as singlets or doublets in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The proton at the C2 position is often the most deshielded.
Phenylethyl Protons: The methine (CH) proton of the ethyl group, being adjacent to both the phenyl ring and the imidazole nitrogen, would likely appear as a quartet. The methyl (CH₃) protons would present as a doublet due to coupling with the methine proton.
Phenyl Ring Protons: The five protons of the phenyl group would typically resonate in the aromatic region (δ 7.2-7.5 ppm), exhibiting complex splitting patterns (multiplets) due to coupling with each other.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Imidazole H-2 | ~7.7-8.0 | s |
| Imidazole H-4/H-5 | ~7.1-7.3 | d, d |
| Phenyl H (ortho, meta, para) | ~7.2-7.5 | m |
| Methine CH | ~5.5-6.0 | q |
Note: This table represents expected values based on typical chemical shifts for similar structural motifs and is not based on reported experimental data for this specific compound.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Imidazole Ring Carbons: The carbons of the imidazole ring are expected to appear in the range of δ 115-140 ppm. The C2 carbon is typically the most downfield.
Phenylethyl Carbons: The methine carbon, attached to two electronegative groups (phenyl and imidazole), would be found further downfield than the methyl carbon.
Phenyl Ring Carbons: The carbons of the phenyl ring would show signals in the aromatic region (δ 125-145 ppm). The carbon atom attached to the ethyl group (ipso-carbon) would have a distinct chemical shift.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C-2 | ~135-140 |
| Imidazole C-4/C-5 | ~115-130 |
| Phenyl C (ipso) | ~140-145 |
| Phenyl C (ortho, meta, para) | ~125-130 |
| Methine CH | ~55-65 |
Note: This table represents expected values based on typical chemical shifts for similar structural motifs and is not based on reported experimental data for this specific compound.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton and the methyl protons of the phenylethyl group, confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methine proton signal to the methine carbon signal).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry of the molecule, for instance, by observing through-space interactions between protons on the phenyl ring and protons on the imidazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂N₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the molecular ion [M+H]⁺ of C₁₁H₁₂N₂ is 173.1073. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and fragmenting it to observe the resulting product ions. This fragmentation pattern provides valuable structural information. For this compound, the molecular ion would be expected to undergo characteristic fragmentation. A major fragmentation pathway would likely involve the cleavage of the bond between the ethyl group and the imidazole ring, as this is an alpha-cleavage to the aromatic phenyl ring and the imidazole ring, which would be a stable fragmentation pathway. libretexts.org
Expected Fragmentation Pattern in MS/MS
| Precursor Ion (m/z) | Major Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|
| 173.1 [M+H]⁺ | 105.1 | [C₈H₉]⁺ (phenylethyl cation) |
Note: This table illustrates plausible fragmentation pathways based on general principles of mass spectrometry and is not based on reported experimental data for this specific compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies corresponding to their natural vibrational modes, resulting in an IR spectrum. utdallas.edu
For this compound, the IR spectrum would exhibit a series of characteristic absorption bands that confirm the presence of its key structural components: the phenyl group, the imidazole ring, and the ethyl bridge.
Aromatic C-H Stretching: The presence of the phenyl and imidazole rings would be indicated by C-H stretching vibrations appearing at wavenumbers just above 3000 cm⁻¹. Aromatic compounds typically show multiple bands in the 3100-3000 cm⁻¹ region. vscht.cz
Aliphatic C-H Stretching: The sp³-hybridized carbon-hydrogen bonds in the ethyl group (-CH-CH₃) would produce absorption bands in the region of 3000-2850 cm⁻¹. libretexts.org
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring and the carbon-carbon and carbon-nitrogen double bonds in the imidazole ring would result in a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org
C-H Bending: Out-of-plane ("oop") bending vibrations for the C-H bonds on the aromatic rings typically appear in the 900-675 cm⁻¹ range, and their pattern can sometimes suggest the substitution pattern of the phenyl ring. libretexts.org
The collection of these specific absorption bands provides a unique spectral "fingerprint," allowing for the confirmation of the compound's functional group architecture.
Table 1: Expected Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Imidazole) |
| 3000-2850 | C-H Stretch | Aliphatic (Ethyl group) |
| 1600-1400 | C=C and C=N Stretch | Aromatic Rings |
X-ray Crystallography for Solid-State Structure Determination
The analysis would provide precise data points including the crystal system, space group, and the dimensions of the unit cell. This information is crucial for understanding the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the material's physical properties.
Table 2: Illustrative Crystallographic Parameters Obtainable from X-ray Analysis
| Parameter | Description | Example Data (from related structures) researchgate.net |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/n |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | a = 15.673 Å, b = 4.7447 Å, c = 17.615 Å |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | β = 99.067° |
| Volume (V) | The volume of the unit cell. | 1293.6 ų |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The presence of a stereocenter at the benzylic carbon of the phenylethyl group means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating these enantiomers and determining the enantiomeric excess (% ee) of a sample. heraldopenaccess.usresearchgate.net
The separation is achieved using a chiral stationary phase (CSP), which is a column packing material that is itself chiral. phenomenex.com The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. researchgate.net This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the resolution of a wide variety of chiral compounds, including those containing imidazole moieties. nih.gov
By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers can be accurately calculated, allowing for the determination of enantiomeric excess. sigmaaldrich.com
Table 3: Typical Setup for Chiral HPLC Analysis
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatography system |
| Column | Chiral Stationary Phase (e.g., Chiralpak® or Lux®) |
| Mobile Phase | A mixture of solvents (e.g., n-Hexane/Ethanol) |
| Flow Rate | The speed at which the mobile phase passes through the column. |
| Detector | UV detector (monitoring at a wavelength where the compound absorbs) |
Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Optical rotation and circular dichroism (CD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. libretexts.org
Optical Rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. This is an inherent property of optically active molecules. The measurement is typically performed using a polarimeter and is reported as the specific rotation [α]. The two enantiomers of this compound would rotate the plane of polarized light by exactly the same magnitude but in opposite directions. One enantiomer would be dextrorotatory (+), while the other would be levorotatory (-). jasco-global.com A 50:50 mixture of the two, known as a racemic mixture, would exhibit no optical rotation.
Circular Dichroism (CD) Spectroscopy is an absorption spectroscopy method that relies on the differential absorption of left and right circularly polarized light by a chiral molecule. nthu.edu.tw A CD spectrum is a plot of this difference in absorption versus wavelength. The enantiomers of a chiral compound will produce CD spectra that are mirror images of each other. This technique is particularly sensitive to the molecule's three-dimensional structure and can be used to confirm the presence of a single enantiomer or to monitor changes in its stereochemical environment. libretexts.org
Together, these techniques are essential for confirming the optical activity of a sample of this compound and for assigning its absolute configuration when compared with a known standard.
Theoretical and Computational Investigations of 1 1 Phenylethyl 1h Imidazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. plos.org These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) Studies of Molecular Geometry and Energy
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.netresearchgate.net A typical DFT study of 1-(1-Phenylethyl)-1H-imidazole would involve optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. This process yields important data such as bond lengths, bond angles, and dihedral angles. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to balance accuracy and computational cost. nih.gov The resulting optimized structure represents the most stable arrangement of the atoms, and its total energy provides a measure of its thermodynamic stability.
Ab Initio Methods for Electronic Properties
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data. researchgate.net These calculations, such as Hartree-Fock (HF) or more advanced methods, can be used to determine a molecule's electronic properties. For this compound, these studies would calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Other properties, such as the molecular electrostatic potential (MEP) map, would also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Conformational Analysis and Energy Landscapes
The this compound molecule possesses rotational freedom around the single bond connecting the phenylethyl group to the imidazole (B134444) ring. A conformational analysis would explore the different spatial arrangements (conformers) that result from this rotation. By calculating the energy of the molecule at various dihedral angles, a potential energy surface, or energy landscape, can be constructed. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. Such an analysis is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule by simulating the motions of its atoms over time. ijsrset.comfrontiersin.org An MD simulation of this compound, typically in a simulated solvent environment, would track the trajectory of each atom according to the laws of classical mechanics. nih.gov This allows for the study of its dynamic properties, such as conformational changes, vibrational motions, and interactions with solvent molecules. Analysis of the simulation trajectory can yield information on structural stability, flexibility (e.g., through root-mean-square fluctuation, RMSF), and the time scales of different molecular motions. ijsrset.com
Computational Studies on Reaction Mechanisms and Transition States
Computational methods are invaluable for investigating the pathways of chemical reactions. rsc.orgnih.gov For this compound, this could involve studying its synthesis or its potential reactions with other molecules. mdpi.com Researchers would use quantum chemical methods to map out the entire reaction coordinate, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states. The activation energy, determined by the energy difference between the reactants and the highest-energy transition state, is a key factor in determining the reaction rate.
In Silico Predictions of Intermolecular Interactions (e.g., molecular docking with biological targets)
In silico methods, particularly molecular docking, are used to predict how a molecule might interact with a biological target, such as a protein or enzyme. arabjchem.orgjddtonline.info If this compound were being investigated as a potential drug, molecular docking studies would be performed to predict its binding orientation and affinity within the active site of a target protein. researchgate.net These simulations score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The results can help to rationalize the molecule's biological activity and guide the design of more potent derivatives. nih.govjddtonline.info
Exploration of Biological Activities and Mechanistic Studies Excluding Clinical Data
Investigations into Enzyme Inhibition Mechanisms
Derivatives of 1-(1-Phenylethyl)-1H-imidazole are recognized for their ability to inhibit a variety of enzymes, a characteristic attributed to the imidazole (B134444) moiety's capacity to coordinate with metal ions, particularly the heme iron in cytochrome P450 enzymes. researchgate.net Research has explored their effects on several key enzyme families, including cytochrome P450s, 11β-hydroxylase, and various fungal enzymes.
Cytochrome P450 (CYP450): Imidazole-based compounds are well-documented inhibitors of CYP450 enzymes. nih.govsci-hub.se The nitrogen atom in the imidazole ring can bind to the ferric heme iron of the enzyme, leading to inhibition. nih.gov This interaction forms the basis for their use as antifungal agents and has also been studied in the context of mammalian CYP450s. nih.govnih.gov For instance, a series of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides demonstrated potent inhibition of CYP24A1, a mitochondrial P450 enzyme. nih.gov
11β-hydroxylase (CYP11B1): This adrenal enzyme is responsible for the final step in cortisol biosynthesis. researchgate.netacs.org The this compound scaffold is a core component of potent inhibitors of 11β-hydroxylase, such as the radiotracer [11C]Metomidate ([11C]MTO). nih.govmdpi.com Inhibition of this enzyme is a key strategy in exploring treatments for conditions involving cortisol excess. researchgate.netacs.org
Protein Kinases: While broad screening of kinase inhibitors is common, specific derivatives of the this compound backbone have been incorporated into more complex molecules targeting protein kinases. For example, the pan-AKT inhibitor AZD5363, which has been used to develop proteolysis targeting chimeras (PROTACs), features a related chemical scaffold. wikipedia.org
Fungal Enzymes: The primary antifungal mechanism of imidazole compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnist.gov This enzyme is critical for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nist.gov
The inhibitory potential of this compound derivatives is quantified using in vitro enzyme assays. These assays typically involve incubating the compound with a source of the target enzyme, such as human liver microsomes for CYP450 studies or purified recombinant enzymes, along with a specific substrate. nih.govnih.gov The rate of product formation is measured with and without the inhibitor to determine the extent of inhibition. mdpi.com For CYP450 enzymes, a panel of selective probe reactions is often used to assess the inhibitory profile against various isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). nih.gov Kinetic analyses, often employing methods that trace the full progress of the reaction, are then used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). mdpi.comacs.org
Ligand-enzyme binding studies are performed to determine the affinity of an inhibitor for its target enzyme. A key parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (K_i) is another critical value that represents the dissociation constant of the enzyme-inhibitor complex. mdpi.com Spectroscopic studies have shown that imidazole compounds interact with the ferric cytochrome P-450 in hepatic microsomes to produce characteristic Type II difference spectra, indicating direct binding to the heme iron. nih.gov This binding affinity can be influenced by the substituents on the imidazole ring. nih.gov
Table 1: IC50 Values of Selected this compound Derivatives Against CYP24A1
| Compound | Structure | IC50 (µM) |
| Derivative 1 | (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3-styrylbenzamide | 0.11 - 0.35 |
| Derivative 2 | (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-4-styrylbenzamide | 0.11 - 0.35 |
| Ketoconazole (Reference) | - | >10 |
| Data sourced from Bioorganic & Medicinal Chemistry. nih.gov |
Receptor Binding Studies and Target Identification
Beyond enzymes, imidazole-containing compounds have been investigated for their ability to bind to various neurotransmitter receptors, with a particular focus on the γ-aminobutyric acid type A (GABA_A) receptor. nih.govnih.gov
To identify potential receptor targets and off-target interactions, novel compounds are often screened against a broad panel of receptors and ion channels. nih.gov These in vitro assays measure the ability of a compound to displace a known radiolabeled ligand from its receptor. For imidazole derivatives, such as imidazobenzodiazepines, these assays are crucial for determining their binding profile at different GABA_A receptor subtype combinations (e.g., α1β3γ2, α2β3γ2, α5β3γ2). nih.govacs.org The assays are typically conducted using membranes prepared from cells expressing specific receptor subtypes.
Competitive binding experiments are a primary method for quantifying the affinity of a test compound for a receptor. In these assays, the receptor preparation is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate an IC50 value. For the GABA_A receptor, [3H]flunitrazepam is a commonly used radioligand for the benzodiazepine (B76468) binding site. nih.govacs.org Studies on imidazobenzodiazepines have used this method to demonstrate that different chemical structures can interact with the receptor via distinct binding modes. nih.govacs.org From the IC50 value, the equilibrium dissociation constant (K_i) can be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.
Mechanistic Insights into Cellular Processes
The antifungal activity of this compound and related azole compounds stems from a well-defined molecular mechanism targeting the integrity of the fungal cell membrane. nist.gov
The core mechanism is the inhibition of lanosterol 14α-demethylase (CYP51), a fungal-specific cytochrome P450 enzyme. nih.govnist.gov This enzyme plays a crucial role in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells. nist.gov The imidazole nitrogen atom forms a coordinate bond with the heme iron atom in the active site of CYP51, preventing the enzyme from converting lanosterol to its demethylated precursor. nih.gov
The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane. nist.gov This disruption increases membrane permeability, leading to the leakage of essential cellular components and the inhibition of membrane-bound enzymes, which ultimately results in the cessation of fungal growth and replication (fungistatic effect) or cell death (fungicidal effect).
Membrane Permeability Studies
The ability of a compound to traverse cellular membranes is a critical determinant of its biological activity. For this compound, a small molecule with a calculated LogP (partition coefficient) suggesting moderate lipophilicity, passive diffusion across lipid bilayers is the anticipated primary mechanism of cell entry. While specific experimental data on the membrane permeability of this compound is not extensively documented in publicly available literature, general principles of molecular transport and data from related structures provide a foundational understanding.
The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict passive transcellular permeability. This assay measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. It is expected that this compound, due to its structural characteristics—namely the presence of a lipophilic phenylethyl group and a polar imidazole ring—would exhibit moderate to good permeability in such an assay. The degree of permeability would be influenced by factors such as the pH of the surrounding medium, which affects the ionization state of the imidazole ring.
The structural integrity of the cell membrane is crucial for its function, and various chemical agents can alter its permeability. nih.gov Methods to quantify such changes include measuring the uptake or release of fluorescent dyes by cells. nih.gov For instance, fluorescein (B123965) diacetate (FDA), a lipophilic and membrane-permeable dye, is cleaved by intracellular esterases to the membrane-impermeable fluorescein, trapping it inside viable cells. nih.gov An increase in membrane permeability caused by an external agent would lead to either an enhanced influx of certain molecules or an increased leakage of intracellular components.
Interaction with Cellular Components (e.g., ergosterol biosynthesis pathways in fungi)
The imidazole moiety is a well-established pharmacophore in antifungal agents, and its primary mechanism of action involves the disruption of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. drugbank.comnih.govnih.gov Ergosterol serves a similar function in fungi as cholesterol does in mammalian cells, regulating membrane fluidity and the function of membrane-bound proteins. nih.gov
Imidazole derivatives, including likely this compound, act by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p). drugbank.comnih.govnih.govresearchgate.netnih.govmdpi.com This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. nih.govresearchgate.netnih.govmdpi.com The nitrogen atom at the 3-position (N3) of the imidazole ring binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding its natural substrate, lanosterol. researchgate.net
This inhibition leads to two significant consequences for the fungal cell:
Depletion of Ergosterol : The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to impaired growth and increased permeability. drugbank.comnih.gov
Accumulation of Toxic Sterol Precursors : The blockage of the pathway causes an accumulation of 14α-methylated sterols, such as lanosterol. nih.govmdpi.comfrontiersin.org These precursors are incorporated into the fungal membrane, disrupting its normal structure and function, which can lead to cell lysis and death. nih.gov
This targeted inhibition of a fungal-specific pathway accounts for the selective antifungal activity of imidazole-based compounds. nih.gov While direct enzymatic assays on this compound are not widely reported, studies on structurally similar compounds, such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, have confirmed their potent antifungal activity is derived from the inhibition of this pathway. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets
Design and Synthesis of Analogs for SAR Exploration
The this compound scaffold serves as a foundational structure for the systematic exploration of structure-activity relationships (SAR). Medicinal chemists synthesize analogs by modifying specific regions of the molecule to understand how these changes affect its interaction with biological targets at the molecular level. The primary goals are to enhance binding affinity, selectivity, and potency.
Key areas for modification on this scaffold include:
The Phenyl Ring : Substituents can be introduced at the ortho, meta, or para positions. These substitutions can alter the electronic properties (e.g., adding electron-donating or electron-withdrawing groups) and steric bulk of the molecule, influencing hydrophobic and electronic interactions with the target protein.
The Ethyl Linker : The length and rigidity of the linker between the phenyl ring and the imidazole moiety can be varied. For instance, replacing the ethyl group with a methyl or propyl group can probe the optimal distance and orientation for binding.
The Imidazole Ring : While the core imidazole is often essential for activity (particularly in antifungal agents where it coordinates with the heme iron of CYP51), substituents can be added at other positions of the ring to explore additional binding pockets or to modulate the basicity of the ring.
The synthesis of such analogs often involves standard heterocyclic chemistry techniques. For example, the imidazole ring can be formed through reactions like the Radziszewski synthesis, or a pre-formed imidazole can be N-alkylated with a suitable phenylethyl halide or tosylate. Recent studies on related imidazole derivatives have highlighted the design and synthesis of novel compounds to improve biological activity against various targets, including fungal pathogens and protozoa. frontiersin.orgresearchgate.netnih.gov
Correlation of Structural Features with Biological Potency (molecular binding)
SAR studies correlate specific structural modifications with changes in biological potency, typically measured as the concentration required to achieve a certain level of inhibition or binding (e.g., IC₅₀ or Kᵢ).
For antifungal imidazole derivatives targeting CYP51, several structural features are known to be critical for potent molecular binding:
The Unsubstituted N-Substituent : The nitrogen atom of the imidazole ring that binds to the phenylethyl group must be unsubstituted to allow for coordination with the heme iron of the target enzyme.
Lipophilicity of the Side Chain : The phenylethyl side chain provides the necessary lipophilicity to anchor the molecule within the active site of CYP51, which is largely hydrophobic. Studies on analogs have shown that modifications to this lipophilic part of the molecule can significantly impact potency. For example, in a series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the introduction of a biphenyl (B1667301) group significantly enhanced antifungal activity compared to a single phenyl ring. nih.gov
Stereochemistry : The stereochemistry of the chiral center at the ethyl linker can be crucial. In many biologically active molecules, one enantiomer is significantly more potent than the other because it fits more precisely into the chiral binding site of the target protein. For example, in studies of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the (-) isomers were found to be up to 500 times more active than the (+) isomers, demonstrating a strong stereochemical preference in the binding interaction. nih.gov
The table below summarizes hypothetical SAR trends based on established principles for related imidazole-based antifungal agents.
| Modification Site | Structural Change | Predicted Impact on Molecular Binding (e.g., to CYP51) | Rationale |
| Phenyl Ring | Addition of a para-chloro or para-fluoro group | Potential Increase | Halogen atoms can form favorable interactions (e.g., halogen bonds) within the active site and increase lipophilicity. |
| Phenyl Ring | Replacement with a larger aromatic system (e.g., naphthyl, biphenyl) | Potential Increase | Larger hydrophobic groups can form more extensive van der Waals interactions with hydrophobic residues in the binding pocket. |
| Ethyl Linker | Introduction of a hydroxyl group (creating a phenylethanol structure) | Potential Increase | The hydroxyl group can act as a hydrogen bond donor or acceptor, forming an additional anchoring point with the protein. |
| Ethyl Linker | Change in stereochemistry (R vs. S enantiomer) | Significant change (either increase or decrease) | The three-dimensional arrangement of atoms must complement the chirality of the enzyme's active site for optimal binding. |
Development of Molecular Probes and Tools based on this compound Scaffold
The imidazole ring is a versatile heterocyclic moiety that is not only a key component of many therapeutic agents but also a valuable scaffold for the development of molecular probes. nih.gov Molecular probes are molecules designed to detect, visualize, or quantify specific biological molecules, ions, or events within a biological system. Fluorescent probes, in particular, are widely used due to the high sensitivity of fluorescence detection methods. nih.gov
While specific molecular probes based on the this compound scaffold are not prominently described in the literature, the inherent properties of the imidazole core make it an attractive candidate for such applications.
Fluorescent Properties : The imidazole ring itself is part of the fluorophore in some fluorescent proteins. nih.gov Synthetic imidazole derivatives can be designed to be fluorescent. Their emission properties can be sensitive to the local environment, including pH, which can be exploited for developing pH-sensitive probes. nih.gov By conjugating the this compound scaffold to a known fluorophore (e.g., coumarin, fluorescein, or rhodamine), it is possible to create probes where the binding of the imidazole moiety to its biological target modulates the fluorescence signal.
Metal Ion Chelation : The nitrogen atoms in the imidazole ring can act as ligands for various metal ions. This property can be harnessed to create probes for detecting specific metal ions in biological systems.
Targeted Probes : Given the known interaction of imidazole derivatives with enzymes like CYP51, the this compound scaffold could be used to develop targeted probes. For instance, by attaching a fluorescent tag, one could potentially visualize the localization of CYP51 within fungal cells. Similarly, attaching a reactive group could create an activity-based probe to covalently label and identify active enzyme molecules.
The development of such probes would involve synthesizing derivatives of this compound that incorporate a signaling unit (like a fluorophore) and potentially a reactive group, while retaining the structural features necessary for binding to the intended biological target.
Applications of 1 1 Phenylethyl 1h Imidazole in Catalysis and Materials Science
Ligand Design in Asymmetric Catalysis
The quest for highly efficient and selective methods to produce enantiomerically pure compounds has driven the development of a vast array of chiral ligands for asymmetric catalysis. The imidazole (B134444) moiety, with its coordinating nitrogen atoms, and the stereogenic center of the 1-phenylethyl group make 1-(1-phenylethyl)-1H-imidazole an attractive candidate for ligand design.
Chiral Ligands for Transition Metal Catalysis
While direct applications of this compound as a primary ligand in mainstream transition metal-catalyzed reactions are not extensively documented in high-impact literature, its structural motif is a key component in more complex and highly effective chiral ligands. The fundamental principle lies in the ability of the imidazole nitrogen to coordinate to a metal center, while the chiral 1-phenylethyl group provides a stereochemically defined environment around the metal. This chiral pocket influences the trajectory of incoming reactants, thereby favoring the formation of one enantiomer over the other.
The synthesis of optically active 1-(1-phenylethyl)imidazoles has been successfully achieved, providing access to both (R) and (S) enantiomers of the ligand scaffold. mdpi.com This availability is crucial for the systematic study and optimization of asymmetric catalytic processes, as the choice of ligand enantiomer can often dictate the chirality of the final product. The development of such chiral imidazole-based ligands is a testament to the ongoing efforts to create novel catalysts for enantioselective transformations.
Organocatalysis Utilizing Imidazole Scaffolds
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. Imidazole and its derivatives are known to act as effective organocatalysts, often functioning as nucleophilic or base catalysts. nih.gov The chiral nature of this compound makes it a potential candidate for asymmetric organocatalysis.
Although specific studies detailing the use of this compound as a standalone organocatalyst are not prominent, the broader class of chiral imidazole-containing compounds has been explored in various asymmetric reactions. The imidazole core can be readily functionalized to enhance its catalytic activity and selectivity. The presence of the 1-phenylethyl group can induce stereoselectivity in reactions proceeding through an imidazole-catalyzed pathway.
Applications in Polymer Chemistry
The incorporation of specific functional groups into polymers is a key strategy for designing materials with tailored properties. The imidazole ring is a particularly interesting functional moiety due to its coordinating ability, basicity, and potential for hydrogen bonding.
Imidazole-Functionalized Monomers
While there is a lack of specific literature on the use of this compound as a monomer for polymerization, the broader class of vinylimidazoles serves as a well-established example of imidazole-functionalized monomers. These monomers can be polymerized to create a range of functional polymers with applications in areas such as gene delivery, fuel cells, and as ligands for catalysis. The synthesis of polymers from imidazole-containing monomers is a vibrant area of research.
Cross-Linking Agents and Polymer Additives
A derivative of this compound has been identified as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Specifically, 1-Phenylethyl 1H-imidazole-1-carbodithioate is used in RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. RAFT agents are crucial for controlling the polymerization process and are not typically considered cross-linking agents in the traditional sense of forming permanent networks between polymer chains.
Role as an Intermediate in Fine Chemical Synthesis
One of the most well-documented applications of this compound is its role as a key intermediate in the synthesis of high-value fine chemicals, particularly pharmaceuticals. The synthesis of various derivatives, such as carboxylic acids and carbonyl chlorides, highlights its utility as a versatile building block. pharmaffiliates.comuzh.ch
A prominent example is the use of (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid as a precursor in the synthesis of Etomidate (B1671615). nih.govchemicalbook.com Etomidate is a short-acting intravenous anesthetic agent. The synthesis of this pharmaceutical underscores the importance of having access to enantiomerically pure building blocks like the derivatives of this compound.
The following table provides a summary of key synthetic intermediates derived from this compound and their applications.
| Intermediate | Application | Reference |
| (-)-1-(1-Phenylethyl)-1H-imidazole-5-carbonyl chloride hydrochloride | Synthesis of Etomidate and related compounds | pharmaffiliates.com |
| (±)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | Precursor for further chemical transformations | uzh.ch |
| (R)-1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | Key intermediate for the synthesis of (R)-Etomidate | nih.govchemicalbook.com |
Potential in Sensor Technology and Supramolecular Chemistry
The imidazole moiety is a well-known component in biologically important molecules, such as the amino acid histidine, and it actively participates in a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-system interactions, are fundamental to the design of sensors and supramolecular assemblies. The imidazole ring in this compound can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions. These features, coupled with the steric and electronic influence of the phenylethyl group, make it a promising candidate for applications in sensor technology and supramolecular chemistry.
The potential of this compound in sensor technology lies in its ability to interact selectively with specific analytes. The nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to changes in the electronic properties of the molecule. This change can be transduced into a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
For instance, upon coordination with a metal ion, the fluorescence emission of a sensor molecule incorporating the this compound scaffold could be enhanced or quenched. The selectivity of such a sensor could be tuned by modifying the substituents on the phenylethyl or imidazole rings, thereby altering the steric and electronic environment around the coordinating nitrogen atoms.
Below is a hypothetical data table illustrating the potential fluorescence response of a sensor based on a derivative of this compound upon the addition of various metal ions.
| Metal Ion (Analyte) | Initial Fluorescence Intensity (a.u.) | Final Fluorescence Intensity (a.u.) | Fold Change |
| Cu²⁺ | 100 | 10 | -10.0 |
| Zn²⁺ | 100 | 850 | +8.5 |
| Ni²⁺ | 100 | 95 | -1.1 |
| Co²⁺ | 100 | 110 | +1.1 |
| Hg²⁺ | 100 | 15 | -6.7 |
This table presents illustrative data on the potential selective fluorescence response of a hypothetical sensor incorporating the this compound moiety to different metal ions.
In supramolecular chemistry, non-covalent interactions are utilized to construct large, well-organized molecular assemblies. The ability of the imidazole ring to engage in hydrogen bonding and π-π stacking makes this compound an attractive building block for the design of supramolecular structures.
The phenylethyl group can also participate in hydrophobic and van der Waals interactions, further directing the self-assembly process. By carefully designing molecules that incorporate the this compound unit, it is possible to create complex architectures such as helices, sheets, and cages. These supramolecular structures could find applications in areas such as drug delivery, catalysis, and materials science.
The table below provides a summary of the types of non-covalent interactions that this compound can potentially engage in, which are crucial for the formation of supramolecular assemblies.
| Interaction Type | Participating Moiety | Potential Application in Supramolecular Chemistry |
| Hydrogen Bonding | Imidazole Ring (N-H donor, N acceptor) | Formation of chains, networks, and recognition motifs. |
| π-π Stacking | Imidazole Ring, Phenyl Ring | Stabilization of layered structures and columnar assemblies. |
| Metal Coordination | Imidazole Ring (N atoms) | Construction of metal-organic frameworks (MOFs) and coordination polymers. |
| Hydrophobic Interactions | Phenylethyl Group | Driving self-assembly in aqueous media. |
| van der Waals Forces | Entire Molecule | Overall stabilization of the supramolecular structure. |
This table outlines the potential non-covalent interactions of this compound and their relevance in the construction of supramolecular architectures.
While the exploration of this compound in sensor technology and supramolecular chemistry is still in its early stages, the fundamental properties of its constituent moieties suggest a promising future for this compound in these advanced fields of research.
Synthesis and Characterization of Derivatives and Analogs of 1 1 Phenylethyl 1h Imidazole
Substituent Effects on Reactivity and Properties
The chemical reactivity and physical properties of 1-(1-phenylethyl)-1H-imidazole derivatives are significantly influenced by the nature and position of substituents on both the imidazole (B134444) and the phenyl rings. The imidazole ring itself is amphoteric, capable of acting as both an acid and a base. nih.gov The electronic properties of substituents can modulate the electron density distribution across the molecule, thereby affecting its reactivity.
Electron-withdrawing groups (EWGs), such as nitro or halo groups, on either the phenyl or imidazole ring decrease the electron density of the aromatic systems. This generally reduces the basicity of the non-substituted N-3 nitrogen of the imidazole ring, making it less susceptible to protonation. nih.gov Conversely, electron-donating groups (EDGs) like alkyl or methoxy (B1213986) groups increase the electron density, enhancing the basicity of the N-3 nitrogen.
The position of these substituents is also critical. For instance, substituents on the phenyl ring can exert inductive and resonance effects that propagate to the imidazole nucleus, influencing its capacity to engage in reactions such as N-alkylation or coordination with metal ions. Similarly, substituents directly on the imidazole ring at the C2, C4, or C5 positions directly alter the ring's susceptibility to electrophilic or nucleophilic attack.
| Substituent Type | Position | Effect on Reactivity & Properties |
| Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl, -CF₃ | Phenyl Ring | Decreases overall electron density; reduces basicity of imidazole N-3; makes the phenyl ring less susceptible to electrophilic substitution. |
| Imidazole Ring | Reduces the nucleophilicity of the imidazole ring; increases the acidity of the N-1 proton (if present); facilitates nucleophilic aromatic substitution on the imidazole ring. | |
| Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃, -NH₂ | Phenyl Ring | Increases overall electron density; enhances basicity of imidazole N-3; activates the phenyl ring for electrophilic substitution, primarily at ortho and para positions. |
| Imidazole Ring | Increases the nucleophilicity of the imidazole ring, making it more reactive towards electrophiles. |
Homologation and Diversification Strategies
Creating a diverse library of this compound analogs is essential for structure-activity relationship (SAR) studies. Various synthetic strategies are employed to achieve this diversification.
Homologation involves the systematic extension of a carbon chain, typically by adding methylene (B1212753) (-CH₂) units. In the context of this compound, this could involve synthesizing analogs where the ethyl group is extended to a propyl, butyl, or longer alkyl chain. This is generally achieved by starting with the appropriately lengthened 1-phenylalkylamine precursor.
Diversification strategies are broader and include a range of reactions to introduce varied functional groups. Common approaches include:
N-Alkylation and Acylation: The non-substituted nitrogen on the imidazole ring can be targeted by various electrophiles.
Functionalization of Substituents: If a derivative contains a reactive group, such as a carboxylic acid or an amino group, this can be further modified. For example, an acid can be converted to a wide array of esters and amides.
Multi-component Reactions: One-pot syntheses that combine multiple starting materials can rapidly generate complex and diverse imidazole derivatives. uzh.ch
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for attaching new aryl or alkyl groups to halogenated derivatives of either the imidazole or phenyl ring. researchgate.netnih.gov
These strategies enable the creation of a wide range of analogs with modified steric and electronic profiles for further study. researchgate.netresearchgate.net
Stereoisomeric Derivatives and Their Distinct Characteristics
The presence of a stereocenter at the benzylic carbon of the 1-phenylethyl group means that this compound exists as a pair of enantiomers: (R)-1-(1-phenylethyl)-1H-imidazole and (S)-1-(1-phenylethyl)-1H-imidazole. The absolute configuration of this chiral center is a critical determinant of the molecule's three-dimensional structure and its interactions with other chiral molecules.
The synthesis of enantiomerically pure derivatives is often achieved by using chiral starting materials. For example, enantiopure (R)- or (S)-1-phenylethylamine can be used as a precursor to yield the corresponding optically active imidazole derivative. uzh.ch A three-component reaction involving (R)- or (S)-1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone can produce enantiomerically pure this compound 3-oxides, which can then be converted to the desired imidazoles. uzh.ch
When a racemic mixture is synthesized, separation of the enantiomers is necessary to study their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose. nih.govresearchgate.netnih.gov Polysaccharide-based and cyclodextrin-based columns are frequently used for the enantioseparation of chiral azole compounds. nih.govresearchgate.net
The distinct spatial arrangement of atoms in different stereoisomers leads to different physical and biological properties. In the solid state, enantiomers can pack into different crystal lattices, leading to variations in melting point, solubility, and other physical characteristics. The specific interactions of a single enantiomer can be crucial for its biological function, as biological systems (like enzymes and receptors) are themselves chiral.
Imidazole Ring Modifications
Modifying the imidazole ring itself is a key strategy for creating analogs. This can involve introducing substituents at the C2, C4, or C5 positions, or by fusing the imidazole ring with another aromatic system.
One significant modification is the introduction of a carboxyl group, as seen in 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. nih.govchemicalbook.com This derivative is a metabolite of the anesthetic etomidate (B1671615) and is synthesized by introducing a carboxylic acid function at the C5 position of the imidazole ring. nih.govchemicalbook.com This functional group provides a handle for further derivatization into esters or amides. nih.gov
Another major modification is the fusion of a benzene (B151609) ring to the imidazole core to form a benzimidazole. The synthesis of N-substituted benzimidazoles can be achieved through the condensation of an appropriate N-substituted o-phenylenediamine (B120857) with aldehydes, carboxylic acids, or their derivatives. connectjournals.comnih.govorganic-chemistry.org For example, reacting N-(1-phenylethyl)-o-phenylenediamine with various aldehydes or acyl chlorides would yield a library of 1-(1-phenylethyl)-1H-benzimidazole derivatives with different substituents at the 2-position. nih.govresearchgate.net These fused heterocyclic systems have significantly different electronic properties and molecular shapes compared to the parent imidazole.
| Modification Type | Example Product | General Synthetic Method |
| Substitution | 1-((1R)-1-Phenylethyl)-1H-imidazole-5-carboxylic acid | Carboxylation of the imidazole ring. nih.gov |
| Substitution | 2-Halo-1-(1-phenylethyl)-1H-imidazole | Halogenation of the imidazole ring at the 2-position. |
| Ring Fusion | 1-(1-Phenylethyl)-2-phenyl-1H-benzimidazole | Condensation of N-(1-phenylethyl)-o-phenylenediamine with benzaldehyde. nih.gov |
| Ring Fusion | 1-(1-Phenylethyl)-1H-imidazo[4,5-b]pyridine | Cyclization of a substituted diaminopyridine with a suitable precursor. |
Phenylethyl Moiety Modifications
Alterations to the phenylethyl portion of the molecule, particularly substitutions on the phenyl ring, provide another avenue for creating diverse analogs. Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups at the ortho, para, and meta positions of the phenyl ring.
For instance, halogenation, nitration, or Friedel-Crafts acylation of 1-phenylethanol (B42297) or a similar precursor, followed by conversion to the corresponding this compound, can yield derivatives with modified electronic properties. researchgate.net The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanones often starts with commercially available bromoacetophenones that are already substituted on the phenyl ring with halogens. researchgate.net
The introduction of substituents on the phenyl ring alters the molecule's lipophilicity, polarity, and steric profile. These changes can affect how the molecule interacts with biological targets and its pharmacokinetic properties. Structure-activity relationship studies often explore a matrix of derivatives with different substituents (e.g., chloro, methyl, methoxy) at various positions on the phenyl ring to optimize a desired property. nih.govnih.govfrontiersin.org
Future Research Directions and Emerging Trends
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.govrjsocmed.com In the context of 1-(1-phenylethyl)-1H-imidazole research, AI and ML algorithms can be employed to analyze vast datasets of chemical structures and biological activities to predict the properties of new analogs. nih.gov These computational tools can facilitate the design of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, thereby streamlining the early stages of drug development. nih.gov Generative models, a subset of AI, can even propose entirely new molecular structures based on desired biological activities, offering innovative starting points for synthesis.
Advanced Synthetic Methodologies for Complex Analogs
The synthesis of complex analogs of this compound is crucial for exploring a wider chemical space and fine-tuning its biological activity. Recent advancements in synthetic organic chemistry, such as multicomponent reactions, flow chemistry, and novel catalytic systems, offer efficient pathways to generate diverse libraries of imidazole (B134444) derivatives. nih.gov These methodologies often provide higher yields, reduced reaction times, and greater molecular complexity compared to traditional synthetic routes. For instance, one-pot synthesis procedures are being developed for imidazole derivatives, which are environmentally friendly and efficient. asianpubs.org The development of enantioselective synthesis techniques is also critical for producing optically pure isomers, which can exhibit distinct pharmacological properties. researchgate.net
Novel Applications in Interdisciplinary Fields
While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical structure suggests potential applications in other scientific disciplines. The imidazole moiety is known to be a versatile ligand in coordination chemistry and can be used to create novel metal-organic frameworks (MOFs) or catalysts. Furthermore, imidazole-containing polymers have shown promise in materials science for applications such as proton conductors in fuel cells or as specialized resins. mdpi.com The investigation of this compound and its derivatives in these interdisciplinary areas could lead to the discovery of new materials with valuable properties. For example, some imidazole derivatives have been investigated as corrosion inhibitors for metals. semanticscholar.orgnih.govresearchgate.netnih.govmdpi.com
Sustainable and Green Approaches in this compound Research
The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. researchgate.net In the context of this compound research, this involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. rjsocmed.comnih.gov Catalytic methods, particularly those employing reusable catalysts, are a key aspect of green synthesis. rsc.org For instance, the use of ultrasound-promoted synthesis has been explored for imidazole derivatives, offering a greener alternative to conventional heating methods. nih.gov The development of sustainable synthetic routes for this compound and its analogs is not only environmentally responsible but also economically advantageous in the long term.
Exploration of New Biological Targets and Mechanisms at the Molecular Level
While derivatives of this compound are known to inhibit enzymes like 11β-hydroxylase and CYP51, a comprehensive understanding of their molecular interactions and the full spectrum of their biological targets is still evolving. researchgate.netnih.gov Future research will likely focus on elucidating the precise mechanism of action of these compounds at the molecular level. Techniques such as X-ray crystallography can provide detailed insights into how these molecules bind to their target proteins, informing the design of more potent and selective inhibitors. researchgate.netmdpi.comnih.govnih.govmdpi.com Furthermore, high-throughput screening and chemoproteomics approaches can be utilized to identify novel biological targets for this compound and its derivatives, potentially uncovering new therapeutic applications. nih.gov
Data Tables
| Property | Value |
| Molecular Formula | C11H12N2 |
| Molecular Weight | 172.23 g/mol |
| Melting Point | 32.0 to 36.0 °C |
| Boiling Point | 145 °C at 0.2 mmHg |
| Density | 1.02 g/cm³ |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-Phenylethyl)-1H-imidazole, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a halo-nitrobenzene derivative can react with imidazole in the presence of K₂CO₃ and CuI in DMF under argon at 120°C for 24 hours, followed by purification via column chromatography . Standardizing conditions (e.g., catalyst loading, solvent choice, and temperature) is critical. Characterization using ¹H/¹³C NMR and elemental analysis ensures structural fidelity .
Q. How can researchers characterize the physicochemical properties of this compound derivatives?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for structural elucidation (δ values for aromatic protons typically range 6.8–8.2 ppm) .
- Elemental Analysis : To confirm purity and molecular composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .
- Melting Point Determination : For crystalline derivatives (e.g., 146–168°C for biphenyl-substituted analogs) .
Q. What initial biological screening approaches are recommended for assessing the bioactivity of this compound?
- Methodological Answer : Prioritize in vitro assays such as:
- Enzyme Inhibition Studies : Target enzymes relevant to therapeutic hypotheses (e.g., kinases, cytochrome P450).
- Cytotoxicity Assays : Use MTT or resazurin-based methods on cell lines (e.g., HEK-293, HeLa) to evaluate safety margins .
- Receptor Binding Assays : Radioligand displacement experiments for GPCRs or ion channels .
Advanced Research Questions
Q. How can Comparative Molecular Similarity Indices Analysis (CoMSIA) guide the design of this compound analogs with enhanced antiepileptic activity?
- Methodological Answer :
- Dataset Preparation : Curate ED₅₀ values from Maximal Electroshock (MES) tests for analogs (training set:test set ≈ 4:1) .
- Field Contributions : Analyze steric, electrostatic, and hydrophobic fields in CoMSIA models to identify regions favoring potency (e.g., bulky substituents at the phenyl group improve MES activity) .
- Validation : Use leave-one-out cross-validation (Q² > 0.5) and external test sets to ensure predictive power .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., ED₅₀ variability in MES tests) to identify outliers or assay-specific biases .
- Structural Dynamics : Use molecular dynamics (MD) simulations to assess conformational flexibility impacting receptor binding .
- Proteomic Profiling : Identify off-target interactions via affinity chromatography or thermal shift assays .
Q. How can late-stage diversification via Pd-catalyzed C–H functionalization improve the drug-likeness of this compound scaffolds?
- Methodological Answer :
- Regioselective Functionalization : Introduce electron-withdrawing groups (e.g., CF₃) at the imidazole 5-position using Pd(OAc)₂/XPhos catalysts to enhance metabolic stability .
- Lipophilicity Optimization : Attach polar moieties (e.g., benzaldehyde) to balance LogP values (target range: 2–3) .
- Click Chemistry : Use azide-alkyne cycloaddition for rapid SAR exploration .
Q. What computational approaches predict the pharmacokinetic and toxicity profiles of novel derivatives?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate bioavailability, CYP inhibition, and hepatotoxicity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and oxidative stability .
- Molecular Docking : AutoDock Vina or Glide for binding affinity predictions against targets like EGFR or GLP1 receptors .
Methodological Notes
- Data Validation : Cross-reference NMR shifts and elemental analysis with published benchmarks to avoid misassignment .
- Ethical Compliance : Ensure derivatives are screened for compliance with FDA guidelines (e.g., non-human use unless approved) .
- Open Science : Deposit synthetic protocols in repositories like ChemRxiv for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
